2-(Furan-2-yl)imidazo[2,1-a]isoquinoline
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Overview
Description
2-(Furan-2-yl)imidazo[2,1-a]isoquinoline is a heterocyclic compound that features a fused ring system combining imidazole and isoquinoline moieties with a furan ring attached at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)imidazo[2,1-a]isoquinoline can be achieved through various methods. One efficient strategy involves the Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This method allows for precise control over structural and substituted diversity at the 5- or 6-position by selecting appropriate ester groups or inexpensive additives such as acetic acid or potassium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and use of cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)imidazo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
2-(Furan-2-yl)imidazo[2,1-a]isoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents for various diseases.
Industry: Its unique structure and reactivity make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism by which 2-(Furan-2-yl)imidazo[2,1-a]isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Furan-2-yl-imidazo[1,2-a]pyrimidine: This compound shares a similar fused ring system but with a pyrimidine moiety instead of isoquinoline.
Imidazo[2,1-a]isoquinoline derivatives: Various derivatives with different substituents at the 5- or 6-position exhibit diverse biological activities and chemical properties.
Uniqueness
2-(Furan-2-yl)imidazo[2,1-a]isoquinoline stands out due to its specific combination of imidazole, isoquinoline, and furan rings, which confer unique electronic and steric properties
Properties
IUPAC Name |
2-(furan-2-yl)imidazo[2,1-a]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c1-2-5-12-11(4-1)7-8-17-10-13(16-15(12)17)14-6-3-9-18-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEAIPOKYDAYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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